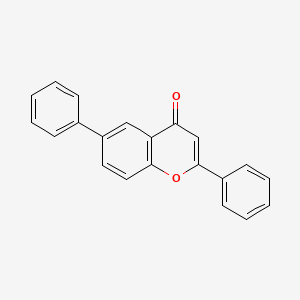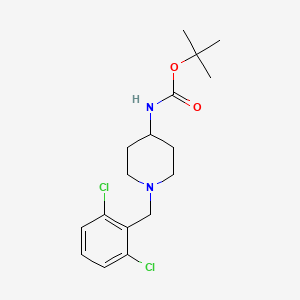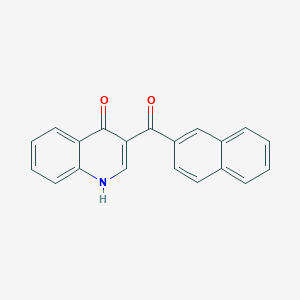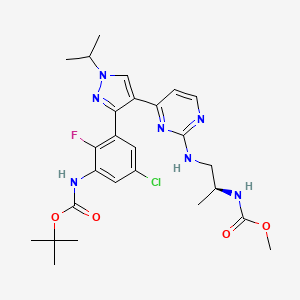
2,6-Diphenyl-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diphenyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family. It is characterized by a chromen-4-one core structure with phenyl groups attached at the 2nd and 6th positions. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diphenyl-4H-chromen-4-one typically involves the condensation of appropriate benzaldehyde derivatives with chromone precursors. One common method is the Perkin reaction, where benzaldehyde reacts with chromone in the presence of a base such as sodium acetate and an acid catalyst like acetic anhydride . The reaction is carried out under reflux conditions, leading to the formation of the desired chromenone derivative.
Industrial Production Methods: Industrial production of 2,6-Diphenyl-4H-chromen-4-one may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Diphenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the chromenone to its dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydrochromenones.
Substitution: Halogenated derivatives of 2,6-Diphenyl-4H-chromen-4-one.
Applications De Recherche Scientifique
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its stable chromenone structure.
Mécanisme D'action
The biological activity of 2,6-Diphenyl-4H-chromen-4-one is primarily attributed to its interaction with various molecular targets:
Acetylcholinesterase Inhibition: The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission.
Antioxidant Activity: It scavenges reactive oxygen species and inhibits oxidative stress pathways, protecting cells from damage.
Anti-inflammatory Effects: Modulates inflammatory signaling pathways, reducing the production of pro-inflammatory cytokines and mediators.
Comparaison Avec Des Composés Similaires
2,6-Diphenyl-4H-chromen-4-one can be compared with other chromenone derivatives such as:
2-Phenyl-4H-chromen-4-one: Similar structure but with only one phenyl group, exhibiting different biological activities and reactivity.
6-Hydroxy-2-phenyl-4H-chromen-4-one: Contains a hydroxyl group, enhancing its antioxidant properties.
2-(2-Phenylethyl)-4H-chromen-4-one: Features an extended phenyl group, affecting its pharmacokinetic properties and biological activity.
The unique combination of two phenyl groups at the 2nd and 6th positions in 2,6-Diphenyl-4H-chromen-4-one contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
58554-76-0 |
|---|---|
Formule moléculaire |
C21H14O2 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
2,6-diphenylchromen-4-one |
InChI |
InChI=1S/C21H14O2/c22-19-14-21(16-9-5-2-6-10-16)23-20-12-11-17(13-18(19)20)15-7-3-1-4-8-15/h1-14H |
Clé InChI |
YIJROAZGRCSOOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-yloxy)-4-methylbenzoic acid](/img/structure/B15062226.png)
![3-(Tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaph osphole](/img/structure/B15062227.png)

![Ethyl [dimethyl(phenyl)silyl]phenylcarbamate](/img/structure/B15062236.png)
![ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate](/img/structure/B15062241.png)


![2-([1,1'-Biphenyl]-4-yl)-6-methylbenzo[b]thiophene](/img/structure/B15062268.png)


![methyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate](/img/structure/B15062313.png)
![2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)pyridine](/img/structure/B15062320.png)


